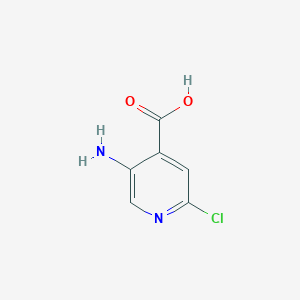

5-Amino-2-chloropyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-amino-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZUTMZMEAPPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627956 | |

| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58483-95-7 | |

| Record name | 5-Amino-2-chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-chloro-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7

An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and agrochemical research.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

The compound is typically a light yellow crystalline powder.[2] Key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58483-95-7 | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 38-43 °C | [2] |

| Boiling Point (Predicted) | 514.4 ± 50.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 264.9 ± 30.1 °C | [4] |

| pKa (Predicted) | pKa₁: 1.35±0.10 (most acidic), pKa₂: 3.89±0.10 (most basic) | N/A |

| XLogP3 (Predicted) | 1.2 | [4] |

| InChI Key | WCZUTMZMEAPPIX-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR | (DMSO-d₆): δ 9.01 (2H, multiple peaks), 8.03 (1H, single peak), 7.48 (1H, single peak) | [3] |

| ¹³C NMR | A reference spectrum is available in the SpectraBase database. | [5] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from its N-protected precursor. The following protocols are derived from publicly available procedures.

Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Methodology:

-

Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL).[3]

-

Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes homogeneous (approximately 12 mL).[3]

-

Stir the reaction mixture overnight at room temperature.[3]

-

Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia solution.[3]

-

Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[3]

-

Filter the precipitate to collect the this compound. The reported yield for this step is 87% (1.05 g).[3]

-

The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3]

Caption: Synthesis workflow for this compound.

Protocol 2: Iodination of this compound

This compound can also serve as a starting material for further functionalization, such as iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]

Methodology:

-

Prepare a solution of this compound (100.0 g, 579.47 mmol) in dimethylformamide (DMF) (1.4 L).[6]

-

Cool the solution to 0-10 °C.[6]

-

Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]

-

Stir the mixture for 30 minutes at this temperature.[6]

-

Heat the resulting mixture to 80 °C and stir for 16 hours.[6]

-

Quench the reaction by adding water.[6]

-

Follow a general work-up procedure to isolate the crude iodinated product.[6]

Applications in Drug Discovery and Development

This molecule is a valuable intermediate for synthesizing compounds targeting various biological pathways. Its primary applications are in pharmaceutical development, agrochemicals, and biochemical research.[1]

Inhibition of Tyrosine Kinases (EGFR)

A significant application of this compound is in the synthesis of tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[2][8]

Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[7] This inhibition can lead to reduced cancer cell growth and the induction of apoptosis.[7]

Caption: Inhibition of the EGFR signaling pathway.

Other Therapeutic Targets

Beyond EGFR, this compound is used to synthesize:

-

Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity.[3]

-

Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a promising strategy in immuno-oncology to enhance the body's immune response against tumors.[6][9]

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound (CAS 58483-95-7) is a foundational chemical intermediate with significant utility in modern drug discovery and agrochemical science. Its demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance for researchers and scientists working to create novel, biologically active molecules.

References

- 1. Buy 5-Amino-3-chloroisothiazole-4-carboxylic acid | 1210646-94-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 58483-95-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]

- 7. This compound | 58483-95-7 | FA57323 [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.

Chemical Identity and Structure

This compound, with the CAS number 58483-97-7, is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and a carboxylic acid moiety, which contribute to its unique reactivity and utility as a versatile building block in organic synthesis.[1][2]

Synonyms: 3-Amino-6-chloroisonicotinic acid, 5-Amino-2-chloro-4-pyridinecarboxylic acid, 5-Amino-2-chloroisonicotinic acid.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |

| Molecular Weight | 172.57 g/mol | [1][3] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 38-43 °C | [1] |

| Boiling Point | 514.41 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.2 (Predicted) | [3] |

| pKa | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for boiling point determination is provided for contexts where it might be in a liquid state or for related liquid compounds.

Procedure:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is heated gently in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A general qualitative and semi-quantitative procedure is described.

Procedure:

-

Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a specified temperature (e.g., room temperature).

-

Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context and Signaling Pathway

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of targeted therapies.[1] Some reports suggest that compounds with this scaffold may act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

One of the most critical signaling pathways in cancer biology is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell proliferation, survival, and migration.[4][7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been successful in the treatment of various cancers.[7][8]

The following diagram illustrates a simplified overview of the EGFR signaling pathway and the potential point of inhibition by a small molecule inhibitor like a derivative of this compound.

Caption: Simplified EGFR signaling pathway and potential inhibition by a TKI.

Synthetic Workflow

The synthesis of this compound often involves a multi-step process. A common strategy is the deprotection of a protected amino group on a pyridine carboxylic acid precursor. The following diagram outlines a general synthetic workflow.

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and agrochemical development. Its physicochemical properties, including its predicted lipophilicity and reactive functional groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development. Further experimental determination of its solubility and pKa would provide a more complete profile and enhance its applicability in diverse scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. echemi.com [echemi.com]

- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a substituted pyridine derivative that serves as a critical building block in synthetic chemistry.[1][2] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine core makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted at the C2, C4, and C5 positions. The carboxylic acid group at C4 and the amino group at C5 are key reactive sites, while the chlorine atom at C2 provides a handle for further synthetic modifications, such as cross-coupling reactions.[3] The compound typically appears as a light yellow crystalline powder.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 5-Amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid | [1][4] |

| CAS Number | 58483-95-7 | [1][4][5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][4] |

| Molecular Weight | 172.57 g/mol | [1][4] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 38-43 °C | [1] |

| Boiling Point | 514.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.6 g/cm³ (Predicted) | [4] |

| Storage Conditions | 0-8 °C | [1] |

| XLogP3 | 1.2 | [4] |

Note on Melting Point: The reported melting point of 38-43 °C, cited by multiple chemical suppliers, is unusually low for an aromatic carboxylic acid of this nature and may be inaccurate or refer to a specific solvate or impure form. For comparison, the isomeric compound 2-Amino-6-chloropyridine-4-carboxylic acid has a reported melting point of 295-304 °C. Researchers are advised to verify this property experimentally.

Synthesis and Characterization

The compound is typically synthesized from a protected precursor. A common method involves the deprotection of a tert-butoxycarbonyl (Boc) protected amine.

Experimental Protocol: Synthesis

A general and citable procedure for the synthesis of this compound involves the acid-catalyzed removal of the Boc protecting group from its precursor, 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.[5]

-

Reaction Setup: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL) in a suitable reaction vessel.[5]

-

Deprotection: While stirring, slowly add trifluoroacetic acid (TFA) dropwise until the solution becomes homogeneous (approx. 12 mL).[5]

-

Reaction: Stir the reaction mixture overnight at room temperature to ensure complete deprotection.[5]

-

Workup: Extract the reaction mixture with a dilute aqueous ammonia solution.[5]

-

Precipitation: Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[5]

-

Isolation: Collect the resulting precipitate by filtration to yield this compound (e.g., 1.05 g, 87% yield).[5]

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2][3] Its unique molecular structure, featuring a pyridine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This compound is instrumental in the development of novel drugs, particularly those targeting neurological disorders, and in the formulation of advanced herbicides and pesticides.[2][3] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.

Pathway 1: Synthesis via Boc-Protection and Directed Ortho-Metalation

This pathway is a common and effective method for the synthesis of this compound. It involves the protection of the amino group of 5-amino-2-chloropyridine, followed by a directed ortho-metalation and carboxylation, and concluding with deprotection to yield the final product.

Quantitative Data Summary for Pathway 1

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield |

| 1 | 5-Amino-2-chloropyridine | (Boc)₂O, TMEDA | Hexane | - | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine | High |

| 2 | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine | n-BuLi, CO₂ | Diethyl Ether | -78 °C to RT | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | - |

| 3 | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | Trifluoroacetic acid | Dichloromethane | Room Temperature, Overnight | This compound | 87%[4] |

Note: Specific yield for steps 1 and 2 are not detailed in the provided search results but are generally high for these types of reactions.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine

-

Materials: 5-Amino-2-chloropyridine, Di-tert-butyl dicarbonate ((Boc)₂O), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Hexane.

-

Protocol: To a solution of 5-amino-2-chloropyridine in hexane, add TMEDA and Di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by standard procedures to isolate the Boc-protected product.

Step 2: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

-

Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine, n-Butyllithium (n-BuLi), Diethyl ether, Carbon dioxide (dry ice), Hydrochloric acid.

-

Protocol: Dissolve 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add n-butyllithium dropwise, maintaining the low temperature. After the addition is complete, stir the mixture for a designated period to ensure complete lithiation. Quench the reaction by adding crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid product. Filter and dry the solid to obtain 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.

Step 3: Synthesis of this compound (Deprotection)

-

Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol), Dichloromethane (DCM, 200 mL), Trifluoroacetic acid (TFA, ~12 mL).

-

Protocol: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid in dichloromethane.[4] Add trifluoroacetic acid slowly with stirring until the solution becomes homogeneous.[4] Stir the reaction mixture overnight at room temperature.[4] Following the reaction, extract the mixture with a dilute aqueous ammonia solution.[4] Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the final product.[4] Filter the precipitate to collect this compound (1.05 g, 87% yield).[4] The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[4]

Pathway 2: Synthesis via Nitration and Reduction of 2-chloropyridine-4-carboxylic acid

An alternative approach to the target molecule involves the functionalization of a 2-chloropyridine-4-carboxylic acid scaffold. This pathway introduces the amino group in the final steps through nitration followed by reduction. This method avoids the use of protecting groups.

Quantitative Data Summary for Pathway 2

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield |

| 1 | 2-Chloro-4-methylpyridine | KMnO₄, NaOH | Water | 80-90 °C | 2-Chloropyridine-4-carboxylic acid | High |

| 2 | 2-Chloropyridine-4-carboxylic acid | HNO₃, H₂SO₄ | - | - | 2-Chloro-5-nitropyridine-4-carboxylic acid | - |

| 3 | 2-Chloro-5-nitropyridine-4-carboxylic acid | SnCl₂, HCl or H₂, Pd/C | - | - | This compound | - |

Note: While this pathway is chemically plausible based on standard organic reactions, specific experimental protocols and yields for the direct synthesis of this compound via this route were not explicitly found in the search results. The protocols below are generalized based on similar transformations.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 2-Chloropyridine-4-carboxylic acid

-

Materials: 2-Chloro-4-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Protocol: Dissolve 2-chloro-4-methylpyridine in an aqueous solution of sodium hydroxide. Heat the solution to 80-90 °C. Slowly add potassium permanganate in portions to control the exothermic reaction. After the addition is complete, continue heating until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product, 2-chloropyridine-4-carboxylic acid. Collect the solid by filtration and dry.

Step 2: Synthesis of 2-Chloro-5-nitropyridine-4-carboxylic acid

-

Materials: 2-Chloropyridine-4-carboxylic acid, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Protocol: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath. Slowly add 2-chloropyridine-4-carboxylic acid to the cooled nitrating mixture, ensuring the temperature remains low. After the addition, allow the reaction to stir at room temperature or with gentle heating as required to drive the reaction to completion (monitored by TLC). Pour the reaction mixture onto ice to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-chloro-5-nitropyridine-4-carboxylic acid.

Step 3: Synthesis of this compound

-

Materials: 2-Chloro-5-nitropyridine-4-carboxylic acid, a suitable reducing agent (e.g., Tin(II) chloride (SnCl₂) and Hydrochloric acid, or Hydrogen gas and Palladium on carbon (Pd/C)).

-

Protocol (using SnCl₂/HCl): Suspend 2-chloro-5-nitropyridine-4-carboxylic acid in concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Heat the mixture, for instance, under reflux, until the reduction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The product can then be purified by recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The pathway involving a Boc-protected intermediate followed by directed ortho-metalation is well-documented with a reported high yield for the final deprotection step. An alternative pathway through nitration and subsequent reduction of 2-chloropyridine-4-carboxylic acid presents a viable, protecting-group-free strategy. The choice of a specific pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and development.

References

The Emergence of a Versatile Building Block: A Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyridine-4-carboxylic acid, a substituted pyridine derivative, has emerged as a critical intermediate in the realms of pharmaceutical and agrochemical research. Its unique trifunctional structure, featuring amino, chloro, and carboxylic acid moieties, offers a versatile platform for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this important compound, tailored for professionals in chemical and biomedical research.

Introduction: A Key Intermediate in Modern Chemistry

This compound, also known by its IUPAC name 5-amino-2-chloroisonicotinic acid, is a pale yellow crystalline solid.[1] Its strategic importance lies in its utility as a foundational scaffold for the development of novel therapeutic agents and specialized agricultural chemicals. The presence of three distinct functional groups allows for selective chemical modifications, making it an invaluable tool for medicinal chemists and process development scientists. This guide will delve into the historical context of its development, provide detailed synthetic protocols, and present a comprehensive analysis of its physicochemical and spectroscopic properties.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridinecarboxylic acids and their derivatives throughout the 20th century. The study of halogenated and aminated pyridines gained significant traction with the discovery of their biological activities. The related compound, 2-amino-5-chloropyridine, was first prepared by Tschischibabin in 1928, highlighting the early interest in this class of compounds. The development of synthetic methodologies to introduce carboxylic acid functionality onto such rings was a logical progression, driven by the need for intermediates that could be readily coupled or modified in the synthesis of more complex molecules. The CAS number for this compound is 58483-95-7.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 58483-95-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 38-43 °C | [1] |

| Storage Temperature | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. One of the most common and well-documented methods involves the deprotection of a tert-butoxycarbonyl (Boc) protected precursor.

Synthesis from 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid

This synthetic approach offers a high-yielding and clean conversion to the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Slowly add trifluoroacetic acid (TFA) to the suspension at room temperature with vigorous stirring. Continue the addition until the solid dissolves completely.

-

Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Purification: The aqueous layer is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]

A general workflow for this synthesis is depicted in the following diagram:

References

Spectroscopic Characterization of 5-Amino-2-chloropyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopic interpretation and typical values for related molecular structures.

Table 1: ¹H NMR Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-6 |

| ~6.80 | s | 1H | H-3 |

| ~6.50 | br s | 2H | -NH₂ |

| ~13.00 | br s | 1H | -COOH |

Table 2: ¹³C NMR Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | -COOH |

| ~155.0 | C-5 |

| ~150.0 | C-2 |

| ~145.0 | C-6 |

| ~115.0 | C-4 |

| ~110.0 | C-3 |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3350 - 3150 | Medium | N-H stretch (Amine) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620 | Medium | N-H bend (Amine) |

| ~1580, ~1470 | Medium | C=C, C=N stretch (Pyridine ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~850 | Medium | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| 172.0/174.0 | 100/33 | [M+H]⁺ (isotopic pattern for 1 Cl) |

| 155.0/157.0 | 40/13 | [M+H - NH₃]⁺ |

| 128.0/130.0 | 60/20 | [M+H - CO₂]⁺ or [M+H - C₂H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters: 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution is then further diluted to a final concentration of approximately 10-100 µg/mL.

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Scan Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between molecular properties and spectroscopic techniques.

5-Amino-2-chloropyridine-4-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a versatile pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols related to this compound, intended for professionals in research and drug development. The information is presented to ensure safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that there are discrepancies in the reported melting point in the literature. One source indicates a range of 38-43 °C, while other similar compounds have significantly higher melting points.[1] Further experimental verification is recommended to establish a definitive melting point for this compound.

| Property | Value | Reference(s) |

| CAS Number | 58483-95-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 38-43 °C (conflicting data exists) | [1] |

| Boiling Point | 514.41 °C at 760 mmHg (predicted) | |

| Density | 1.6 ± 0.1 g/cm³ (predicted) | |

| Solubility | Information not available | |

| pKa | Information not available |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard and precautionary statements.

| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to prevent exposure. The following procedures should be strictly followed:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is essential to maintain the stability and integrity of the compound:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Spills and Disposal

-

Spill Cleanup: Avoid dust formation. Wear appropriate PPE. Sweep up the material and place it in a suitable container for disposal.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor.

3.1.1. Materials:

-

5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dilute aqueous ammonia

-

Dilute hydrochloric acid

3.1.2. Procedure:

-

Suspend 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid in dichloromethane.

-

Slowly add trifluoroacetic acid dropwise with stirring until the solution becomes homogeneous.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the reaction mixture with a dilute aqueous ammonia solution.

-

Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.

3.1.3. Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

3.1.4. Characterization:

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2]

-

Pharmaceutical Development: It is a building block for compounds targeting neurological disorders.[1] While specific signaling pathways are not detailed in publicly available literature, its derivatives are investigated as potential enzyme inhibitors.

-

Agrochemicals: This compound is used in the development of new herbicides and pesticides.[1]

The logical relationship for its application in drug discovery is outlined in the diagram below.

Caption: Application logic in drug and agrochemical discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid researchers and scientists in their work with this compound. It is recommended to always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chloropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of 5-Amino-2-chloropyridine-4-carboxylic acid

This compound, with the molecular formula C₆H₅ClN₂O₂, is a light yellow crystalline powder.[1] Key identifiers and physical properties are summarized in the table below. The compound's structure, featuring an amino group, a carboxylic acid, and a chlorinated pyridine ring, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.

| Property | Value |

| Synonyms | 5-amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid |

| CAS Number | 58483-95-7[1] |

| Molecular Formula | C₆H₅ClN₂O₂[1] |

| Molecular Weight | 172.57 g/mol [1] |

| Appearance | Light yellow crystalline powder[1] |

| Melting Point | 38-43 ºC[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. Due to the presence of both a carboxylic acid and an amino group, its solubility is expected to be pH-dependent. While specific quantitative data is not extensively published, a qualitative assessment suggests it is likely soluble in polar organic solvents. The following sections provide standardized protocols for determining its solubility.

Quantitative Solubility Data

The following table is provided as a template for summarizing experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectrophotometric method.

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: Filter the saturated solution and dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, which represents the solubility.

Experimental workflows for solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its degradation pathways and establishing appropriate storage and handling procedures. Forced degradation studies are employed to accelerate the degradation process.

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[3]

Summary of Stability Data

The following table should be used to summarize the outcomes of forced degradation studies. The extent of degradation can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

| Stress Condition | Reagents and Conditions | Observation/Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, reflux for 8h | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, reflux for 8h | Data to be determined | Data to be determined |

| Oxidative Degradation | 3% H₂O₂, room temp, 24h | Data to be determined | Data to be determined |

| Thermal Degradation | Solid state, 60°C, 48h | Data to be determined | Data to be determined |

| Photolytic Degradation | Solution, UV light (254 nm), 24h | Data to be determined | Data to be determined |

Experimental Protocols for Stability Studies

A general protocol for conducting forced degradation studies is provided below. A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or a suitable solvent for thermal and photolytic studies). For solid-state thermal stability, the compound is used as is.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Sample Quenching: At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acidic or basic solutions).

-

Analytical Measurement: Analyze the stressed samples using a validated stability-indicating HPLC method. The method described for the detection of the related impurity, 5-amino-2-chloropyridine, can be adapted. This typically involves a C18 column with a mobile phase of acidified water and methanol, with UV detection.[4]

-

Data Analysis: Quantify the amount of remaining parent compound and any degradation products formed. The percentage of degradation is calculated relative to an unstressed control sample.

General workflow for forced degradation studies.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. covethouse.eu [covethouse.eu]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid from 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid

Abstract

This application note provides a detailed protocol for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid via the deprotection of its tert-butoxycarbonyl (Boc) protected precursor, 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid. The facile and efficient removal of the Boc protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and robust method for this transformation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted aminopyridines as key building blocks in the synthesis of novel therapeutic agents.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. Specifically, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical candidates. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. This document outlines a reliable protocol for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid to yield the desired this compound.

Reaction Scheme

The synthesis involves the acid-catalyzed cleavage of the Boc protecting group from the starting material, liberating the free amine.

Caption: Reaction scheme for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Supplier | Purity |

| 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid | Commercial Source | ≥97% |

| Trifluoroacetic acid (TFA) | Commercial Source | ≥99% |

| Dichloromethane (DCM), anhydrous | Commercial Source | ≥99.8% |

| Dilute aqueous ammonia solution | In-house prep. | ~1 M |

| Dilute hydrochloric acid | In-house prep. | ~1 M |

| Deionized water | --- | --- |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). The concentration of the starting material in DCM is typically in the range of 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents). A common practice is to use a 1:1 to 1:4 volume ratio of TFA to DCM.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Extraction: To the residue, add a dilute aqueous ammonia solution to dissolve the product. Transfer the aqueous solution to a separatory funnel and wash with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

-

Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid with stirring. The product, this compound, will precipitate out of the solution.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to a constant weight.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid | TFA | DCM | Overnight | Room Temperature | 87%[1] |

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

References

Application Notes and Protocols for the Purification of 5-Amino-2-chloropyridine-4-carboxylic acid

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a building block is enhanced by its amino and carboxylic acid functional groups.[1] The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. This document provides a detailed protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The primary purification method described is based on its amphoteric properties, involving acid-base extraction and precipitation, followed by an optional recrystallization step for achieving higher purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing and executing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 38-43 °C | [1] |

| Boiling Point | 514.41 °C at 760 mmHg | [3] |

| Density | 1.6±0.1 g/cm³ | [3] |

| Storage | Store at 0-8 °C | [1] |

Note: The reported melting point appears low for a carboxylic acid of this nature and may be subject to variation based on purity.

Experimental Protocols

1. Purification via Acid-Base Extraction and Precipitation

This method leverages the amphoteric nature of the compound, which possesses both a basic amino group and an acidic carboxylic acid group. The compound is soluble in dilute aqueous base (as the carboxylate salt) and dilute aqueous acid (as the ammonium salt), while many organic impurities are not.

Materials:

-

Crude this compound

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Dissolution: In a beaker, suspend the crude this compound in deionized water (approximately 10-20 mL per gram of crude material).

-

Basification: While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves and the pH of the solution is between 9 and 10. This converts the carboxylic acid to its soluble sodium salt.

-

Filtration of Basic Solution: If any insoluble impurities are present, filter the basic solution through a Büchner funnel to remove them.

-

Precipitation: Transfer the clear filtrate to a clean beaker and place it on a magnetic stirrer. Slowly add 1 M HCl solution dropwise while stirring. The this compound will begin to precipitate as the solution is neutralized. Continue adding HCl until the pH of the solution is between 3 and 4 to ensure complete precipitation.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

2. Optional Recrystallization for High Purity

For applications requiring higher purity, an additional recrystallization step can be performed. The choice of solvent is critical and may require some small-scale trials. A polar protic solvent or a solvent mixture is likely to be effective.

Materials:

-

Purified this compound from the previous step

-

Ethanol, methanol, or an ethanol/water mixture

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in the chosen solvent(s) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the purified compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

-

Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in the previous protocol.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Table 2: HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are adapted from a method for a related compound and may require optimization.[5]

Expected Results

The purification protocol is expected to yield this compound with significantly improved purity.

Table 3: Expected Yield and Purity

| Stage | Expected Yield Range (%) | Expected Purity (%) |

| Crude Product | N/A | 80-95 |

| After Acid-Base Precipitation | 85-95 | >98 |

| After Recrystallization | 70-85 (from precipitated) | >99.5 |

Note: Yields are dependent on the purity of the crude material.

Visual Workflow of the Purification Protocol

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. covethouse.eu [covethouse.eu]

- 3. echemi.com [echemi.com]

- 4. This compound | 58483-95-7 [chemicalbook.com]

- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Amino-2-chloropyridine-4-carboxylic acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. 5-Amino-2-chloropyridine-4-carboxylic acid is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of potent kinase inhibitors. Its pyridine core mimics the purine structure of ATP, allowing for competitive binding to the kinase active site, while the amino and carboxylic acid functional groups provide convenient handles for synthetic elaboration to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using this compound, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation. Therefore, inhibiting EGFR activity is a clinically validated strategy for cancer therapy.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the point of inhibition.

Synthesis of a Representative Kinase Inhibitor

A common strategy for elaborating this compound into a potent kinase inhibitor is through amide bond formation. The carboxylic acid moiety can be coupled with a variety of amines to introduce functionalities that can interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Experimental Workflow: Amide Coupling

Caption: General workflow for amide coupling synthesis.

Detailed Experimental Protocol: Synthesis of 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide

This protocol describes the synthesis of a representative kinase inhibitor via amide coupling of this compound with 4-methoxyaniline.

Materials:

-

This compound

-

4-methoxyaniline

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 4-methoxyaniline (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 2-4 hours), dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against the target kinase (e.g., EGFR) is determined using an in vitro kinase assay.

Protocol: In Vitro EGFR Kinase Assay

-

Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add the recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the synthesized inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the synthesized compound against EGFR and a related kinase to demonstrate selectivity.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. KDR (VEGFR2) |

| 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide | EGFR | 50 | >200-fold |

| 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide | KDR (VEGFR2) | >10,000 | - |

| Reference Inhibitor (e.g., Gefitinib) | EGFR | 25 | >100-fold |

Note: The data presented are for illustrative purposes and require experimental validation.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective kinase inhibitors from the this compound scaffold relies on systematic modification and evaluation of different substituents.

Logical Relationship for SAR Studies

Caption: Logical workflow for SAR studies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities targeting kinases of therapeutic interest. The amenability of this scaffold to chemical modification through straightforward synthetic routes, such as amide coupling, makes it an attractive starting point for lead discovery and optimization in drug development programs.

References

Application Notes and Protocols: 5-Amino-2-chloropyridine-4-carboxylic acid as a Versatile Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Its strategic placement of amino, chloro, and carboxylic acid functional groups allows for diverse chemical transformations, making it an essential intermediate in medicinal chemistry and drug discovery.[1] This scaffold has been instrumental in the development of potent kinase inhibitors, novel antibacterial agents, and other therapeutic candidates. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of key heterocyclic systems, and a summary of their biological activities.

Applications in the Synthesis of Kinase Inhibitors

The unique structural features of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems that can effectively target the ATP-binding sites of various kinases. Notably, it has been employed in the development of inhibitors for key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[2][3]

Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors